molecular formula C15H21N3O3 B2950863 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole CAS No. 186762-60-7

1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole

Cat. No.: B2950863
CAS No.: 186762-60-7
M. Wt: 291.351
InChI Key: VFKRAYGVKVIRIZ-UHFFFAOYSA-N
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Description

1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole is a novel synthetic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a 1,2,3-benzotriazole moiety, a privileged scaffold in drug discovery known for its versatile biological properties . The benzotriazole group is extensively utilized as a synthetic auxiliary and a key pharmacophore in the development of bioactive molecules with demonstrated antimicrobial, antiparasitic, and antitumor activities . The structural motif of a tetrahydrofuran (oxolane) ring modified with a diethoxymethyl group presents potential for enhanced solubility and may serve as a key synthetic intermediate or a prodrug precursor. Researchers can leverage this compound as a versatile building block for the synthesis of more complex heterocyclic systems or to probe its potential as an anti-tubulin agent, a mechanism associated with certain benzotriazole acrylonitriles . This product is intended for laboratory research purposes by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(diethoxymethyl)oxolan-2-yl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-3-19-15(20-4-2)11-9-10-21-14(11)18-13-8-6-5-7-12(13)16-17-18/h5-8,11,14-15H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKRAYGVKVIRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCOC1N2C3=CC=CC=C3N=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole involves several steps, typically starting with the preparation of the oxolane ring followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Ether or Cyclic Ether Substituents

1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b)
  • Structure : Benzotriazole linked to a 1,4-dioxane ring.
  • Physical Properties : Melting point and NMR data (δ = 7.3–8.1 ppm for aromatic protons) are comparable to other benzotriazole derivatives .
  • Key Differences : The dioxane ring lacks the diethoxymethyl substituent, resulting in lower lipophilicity compared to the target compound.
1-(Tetrahydro-2-furan-1-yl)-1H-1,2,3-benzotriazole (2e)
  • Structure : Benzotriazole attached to a tetrahydrofuran (THF) ring.
  • Physical Properties : Anal. Calcd for C10H11N3O: C, 58.53; H, 5.41 .
  • Key Differences : The absence of the diethoxymethyl group reduces steric hindrance and may enhance solubility in polar solvents.
1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole
  • Structure : Two benzotriazole moieties connected via a chloropropyl linker.
  • Physical Properties : Density = 1.49 g/cm³, predicted pKa = 1.55 .

Analogues with Bioactive Substituents

1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a)
  • Structure : Benzotriazole linked to a nitroimidazole via a propyl chain.
  • Synthesis : Prepared via alkylation of benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole (79.5% yield) .
  • Bioactivity : Nitroimidazole derivatives exhibit antimicrobial and antiparasitic properties .
  • Key Differences : The nitroimidazole group introduces redox-active properties, unlike the diethoxymethyl-oxolane group.
7-[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-ylmethoxy]-chrysin (1c)
  • Structure: Flavonoid (chrysin) linked to a fluorophenyl-triazole group.
  • Bioactivity : Displays potent antiproliferative activity against MGC-803 gastric cancer cells .
  • Key Differences : The triazole-aryl system enhances π-π stacking interactions, which may improve binding to biological targets compared to the diethoxymethyl-oxolane group.

Key Observations

Synthetic Accessibility : The target compound’s diethoxymethyl-oxolane group may require specialized reagents (e.g., diethoxymethyl-substituted oxolane halides) for synthesis, similar to methods used for nitroimidazole derivatives .

Stability : The ether linkages in the target compound may confer hydrolytic stability under physiological conditions, contrasting with nitroimidazole derivatives, which are prone to redox reactions .

Biological Applications : While nitroimidazole and triazole-aryl derivatives show confirmed bioactivity, the target compound’s diethoxymethyl group may align with applications in corrosion inhibition or polymer stabilization, as seen in other benzotriazoles .

Biological Activity

1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole is a compound of interest due to its unique structural features and potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The compound features a benzotriazole moiety linked to an oxolane ring with diethoxymethyl substituents. The structural formula can be represented as follows:

C13H16N4O3\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3

Benzotriazoles typically exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity: Many benzotriazoles act as enzyme inhibitors, affecting pathways crucial for cellular function.
  • DNA Interaction: Some compounds in this class can intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Antioxidant Activity: They may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant increase in early apoptotic cells at concentrations above 50 µM.

Anti-inflammatory Activity

Benzotriazoles have been reported to modulate inflammatory responses. The compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.

Table 2: Toxicity Profile

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
GenotoxicityNegative (Ames Test)
Reproductive ToxicityNo observed effects

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